

# Illuminating Cellular Dynamics: Live-Cell Imaging of Dyrk1A-IN-5 Effects

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## Compound of Interest

Compound Name: Dyrk1A-IN-5

Cat. No.: B10779924

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase implicated in a variety of cellular processes, including cell proliferation, neuronal development, and apoptosis.<sup>[1]</sup> Its dysregulation has been linked to several pathological conditions, most notably Down syndrome and Alzheimer's disease.<sup>[1][2]</sup> **Dyrk1A-IN-5** is a potent and selective small molecule inhibitor of DYRK1A, offering a valuable tool for dissecting the kinase's function and exploring its therapeutic potential.<sup>[3]</sup> Live-cell imaging provides an unparalleled window into the dynamic cellular events modulated by DYRK1A, allowing for the real-time visualization of the effects of its inhibition by **Dyrk1A-IN-5**.

These application notes provide a comprehensive guide for utilizing **Dyrk1A-IN-5** in live-cell imaging experiments. We present key quantitative data, detailed experimental protocols for monitoring the phosphorylation of downstream targets like Tau and SF3B1, and the dynamics of cell cycle proteins such as Cyclin D1. Furthermore, we include diagrams of pertinent signaling pathways and experimental workflows to facilitate experimental design and data interpretation.

## Quantitative Data Summary

The following tables summarize the key in vitro and cellular potencies of **Dyrk1A-IN-5**, providing a crucial reference for dose-selection in live-cell imaging experiments.

Parameter	Value	Notes
DYRK1A IC50 (in vitro)	6 nM	Potent and selective inhibition of the isolated enzyme.[3]
DYRK1B IC50 (in vitro)	600 nM	Demonstrates 100-fold selectivity over the closely related DYRK1B.[3]
CLK1 IC50 (in vitro)	500 nM	High selectivity against another related kinase.[3]
DYRK2 IC50 (in vitro)	> 10 µM	Minimal inhibition of DYRK2.[3]

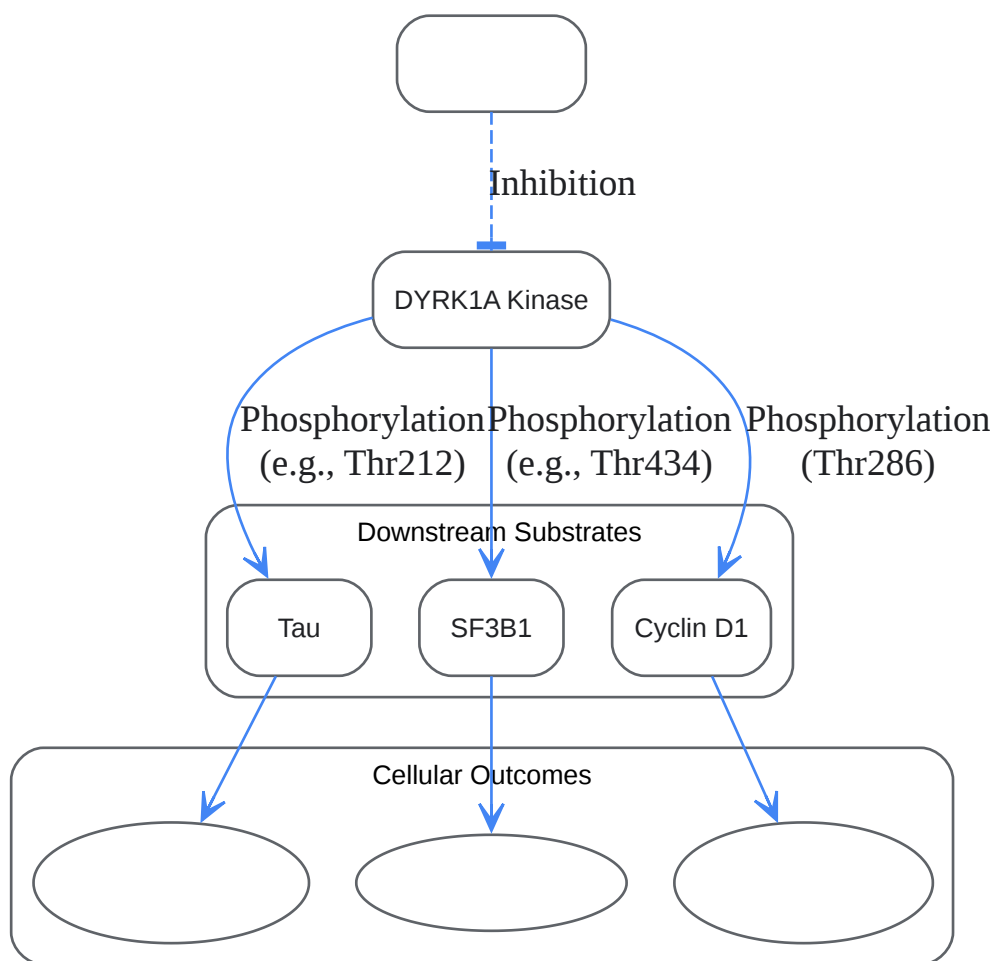
Table 1: In Vitro Kinase Inhibition Profile of **Dyrk1A-IN-5**.

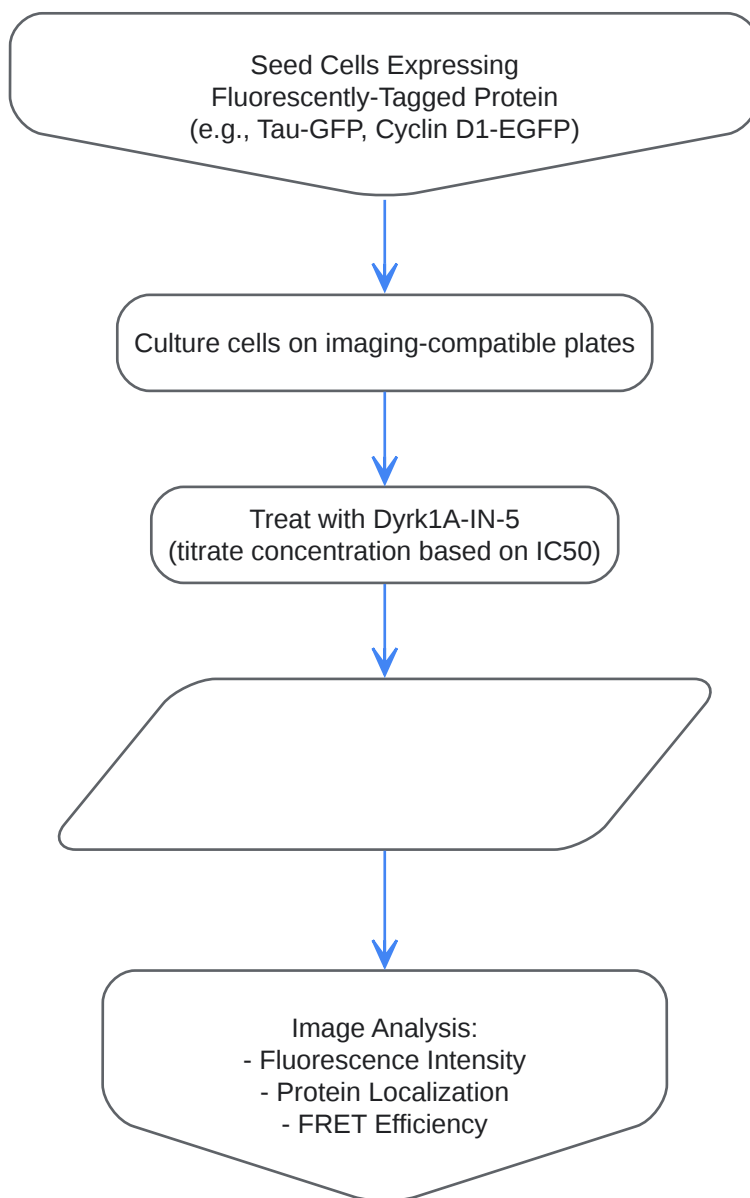
Cellular Target	Cell Line	IC50	Notes
SF3B1 Phosphorylation (Thr434)	HeLa	0.5 µM	Inhibition of a key splicing factor's phosphorylation.[3][4]
Tau Phosphorylation (Thr212)	HEK293	2.1 µM	Reduction of a critical phosphorylation event in a protein implicated in Alzheimer's disease.[3][4]

Table 2: Cellular Activity of **Dyrk1A-IN-5**.

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.





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